molecular formula C6H3Cl2F2NO B13095505 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B13095505
M. Wt: 213.99 g/mol
InChI Key: QESNMUUJLFQZQT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H2Cl2F2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a difluoromethyl group, and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) can yield fluorinated pyridine compounds . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated products.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The combination of these groups with the hydroxyl group makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

2,6-dichloro-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H

InChI Key

QESNMUUJLFQZQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C(F)F

Origin of Product

United States

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